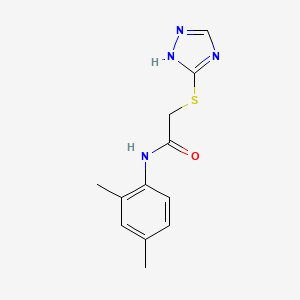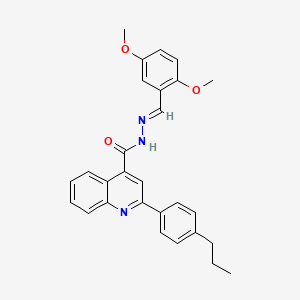![molecular formula C17H16N4O2S B5752553 N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)
N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide, also known as BTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTD is a heterocyclic organic compound that contains a benzothiadiazole ring and a morpholine group. Its chemical formula is C16H17N3O2S, and its molecular weight is 315.39 g/mol.
作用机制
N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide has been reported to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and blocks its activity, leading to the inhibition of downstream signaling pathways. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant properties. This compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This compound also scavenges free radicals and protects cells from oxidative stress-induced damage. This compound has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications.
实验室实验的优点和局限性
The advantages of using N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide in lab experiments include its high purity, stability, and reproducibility. This compound can be easily synthesized in large quantities and can be modified to obtain derivatives with desired properties. The limitations of using this compound include its low solubility in water and its tendency to form aggregates in solution, which can affect its biological activity.
未来方向
There are several future directions for the research on N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide. One direction is to develop this compound-based fluorescent probes for the detection of specific biomolecules in live cells. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. The development of this compound derivatives with improved solubility and bioavailability is also an important area of research. Finally, the use of this compound in the development of organic electronic devices such as solar cells and light-emitting diodes is an exciting area of research.
合成方法
The synthesis of N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide involves the reaction of 4-aminobenzenesulfonamide with 4-chloroaniline in the presence of potassium carbonate and DMF (Dimethylformamide). The reaction mixture is then heated to 120°C for several hours to obtain the desired product. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reagent ratio.
科学研究应用
N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential applications in various fields such as optoelectronics, photovoltaics, and bioimaging. This compound derivatives have been used as electron acceptors in organic solar cells due to their high electron affinity and excellent charge transport properties. This compound-based fluorescent probes have been developed for the detection of metal ions and biomolecules in biological systems.
属性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(12-1-6-16-15(11-12)19-20-24-16)18-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQVAZSAVRWJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)


![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)
![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)


![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)
